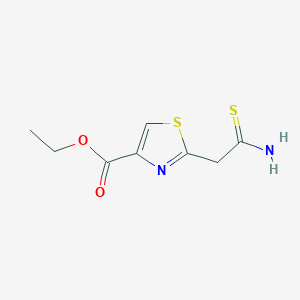

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O2S2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

ethyl 2-(2-amino-2-sulfanylideneethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H10N2O2S2/c1-2-12-8(11)5-4-14-7(10-5)3-6(9)13/h4H,2-3H2,1H3,(H2,9,13) |

InChI Key |

LOYDSXHILZRQOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Reactions

One common approach to synthesizing thiazole derivatives involves the condensation of thiourea with a carbonyl compound, followed by cyclization. For example, ethyl bromopyruvate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This method could be adapted to synthesize more complex derivatives by modifying the starting materials or reaction conditions.

Analysis and Characterization

Characterization of the synthesized compound would involve various analytical techniques:

NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR would provide detailed structural information, including the presence of specific functional groups and their chemical environments.

IR Spectroscopy : Infrared spectroscopy would help identify functional groups such as carbonyl, amine, and thioamide groups.

Mass Spectrometry : LC-MS or GC-MS could confirm the molecular weight and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to simplify the molecule or alter its reactivity.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiazole derivatives.

Scientific Research Applications

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

- Substituent Reactivity: Acetyl and amino groups at C2 (e.g., ) enable further functionalization, such as aminolysis or Schiff base formation. The carbamothioylmethyl group in the target compound may offer unique thiourea-like reactivity, including metal chelation or hydrogen bonding .

- Synthetic Yields: Ethyl 2-acetyl derivatives are synthesized in ~55% yield via MnO₂ oxidation , whereas ethyl 2-aminothiazole-4-carboxylate is a versatile intermediate with scalable routes .

- Biological Relevance : Pyridinyl and dichlorophenyl substituents () are linked to enhanced bioactivity, suggesting that the carbamothioylmethyl group could similarly modulate pharmacological properties .

Physicochemical Properties

However, substituent electronegativity and steric effects can be inferred:

- Ester Groups : Ethyl esters at C4/C5 (e.g., ) improve lipid solubility, aiding membrane permeability.

Data Tables

Table 1: Comparative Substituent Effects on Thiazole Derivatives

Biological Activity

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and its chemical properties.

- Molecular Formula : C₇H₈N₂O₂S₂

- Molecular Weight : 204.27 g/mol

- CAS Number : 16982-21-1

- Structure : The compound features a thiazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Thiazole derivatives are known to modulate enzymatic activities and influence cellular signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit certain kinases and enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity may be beneficial in treating chronic inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound had a higher efficacy compared to standard antibiotics.

- Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in significant cell death and reduced cell migration, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.